N-ethyl-N,2-dimethylpropan-1-amine
Description
Contextual Significance in Contemporary Organic Chemistry
Tertiary amines, the class of molecules to which N-ethyl-N,2-dimethylpropan-1-amine belongs, hold a position of considerable importance in modern organic chemistry. Their utility is particularly prominent in the pharmaceutical industry, where they are integral components of numerous active pharmaceutical ingredients. The presence of a tertiary amine can influence a drug molecule's solubility and its ability to interact with biological targets.
The synthesis of tertiary amines is a dynamic area of research. Traditional methods for their preparation often face limitations, prompting chemists to develop novel and more efficient synthetic routes. These modern approaches aim to provide faster and simpler ways to create a wide array of tertiary amines, potentially opening doors to new therapeutic agents.
Foundational Research Trajectories for Amine Compounds
The study of amines is a cornerstone of organic chemistry, with research historically branching into several key areas. A primary focus has been on the synthesis of these nitrogen-containing compounds. Established methods include the reduction of nitrogen-containing functional groups such as nitriles and amides. libretexts.org Another common approach involves the nucleophilic substitution reaction between alkyl halides and ammonia (B1221849) or other amines. libretexts.org More specialized techniques like the Gabriel synthesis, which utilizes potassium phthalimide, and reductive amination of aldehydes and ketones, are also well-established routes to amines. libretexts.org
A second major research trajectory involves understanding the reactivity of amines. The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, allowing them to participate in a wide variety of chemical reactions. This reactivity is fundamental to their role as building blocks in the synthesis of more complex molecules. Research in this area explores how the structure of the amine, including the nature of the groups attached to the nitrogen, influences its reactivity in processes such as acylation and alkylation.
Properties
CAS No. |
60247-14-5 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-8(4)6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
QQWXQKMVASVXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Ethyl N,2 Dimethylpropan 1 Amine
Acid-Base Properties and Formation of Ammonium (B1175870) Salts
Like all amines, the non-bonding lone pair of electrons on the nitrogen atom of N-ethyl-N,2-dimethylpropan-1-amine allows it to act as a Lewis base and a Brønsted-Lowry base. It can readily accept a proton (H⁺) from an acid to form a quaternary ammonium salt. The basicity of simple alkylamines is typically characterized by the pKa of their conjugate acids, which usually fall in the range of 9.5 to 11.0. libretexts.org The presence of three electron-donating alkyl groups (ethyl, methyl, isobutyl) increases the electron density on the nitrogen, making it more basic than primary or secondary amines.
However, steric hindrance can affect the ease of protonation in solution. Despite this, the amine readily reacts with various protic acids (e.g., mineral acids like HCl or organic acids like carboxylic acids) to yield the corresponding N-ethyl-N,2-dimethylpropan-1-aminium salts. This acid-base reaction is a fundamental property allowing for techniques like extraction into an acidic aqueous phase from an organic solvent.
Example of Ammonium Salt Formation
| Reactants | Product | Reaction Type |
|---|---|---|
| This compound + Hydrochloric Acid (HCl) | N-ethyl-N,2-dimethylpropan-1-aminium chloride | Acid-Base Neutralization |
Nucleophilic Reactivity of the Tertiary Amine Moiety
The lone pair of electrons also endows this compound with nucleophilic character. However, the degree to which it can act as a nucleophile is severely limited by the steric bulk of its substituents.
Quaternization Reactions and Ammonium Salt Formation
Tertiary amines can react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium salts. wikipedia.org This is a classic SN2 nucleophilic substitution reaction. This compound can be quaternized, for example, by reaction with an alkyl halide like methyl iodide. The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion.
The rate of this reaction is highly dependent on the steric hindrance of both the tertiary amine and the alkylating agent. wikipedia.orgnih.gov Due to the bulky isobutyl and ethyl groups, the quaternization of this compound is expected to be significantly slower than that of less hindered tertiary amines like trimethylamine (B31210).
Representative Quaternization Reactions
| Alkylating Agent | Expected Quaternary Ammonium Salt Product |
|---|---|
| Methyl Iodide (CH₃I) | N-ethyl-N,2-dimethyl-N-methylpropan-1-aminium iodide |
| Ethyl Bromide (CH₃CH₂Br) | N,N-diethyl-N,2-dimethylpropan-1-aminium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-N-ethyl-N,2-dimethylpropan-1-aminium chloride |
Applications as a Non-Nucleophilic Base in Organic Transformations
The significant steric hindrance that slows its nucleophilic reactions is precisely the property that makes this compound a candidate for use as a non-nucleophilic base. In many organic reactions, it is desirable to have a base that can scavenge protons (act as a Brønsted-Lowry base) without competing as a nucleophile and causing unwanted side reactions.
Structurally, it is similar to widely used non-nucleophilic bases such as N,N-Diisopropylethylamine (Hünig's base) or triethylamine (B128534). The bulky alkyl groups shield the nitrogen's lone pair, making it difficult to approach and attack an electrophilic carbon center, but a small proton can still access the lone pair. Therefore, it could be employed in reactions like elimination (e.g., dehydrohalogenation) or as an acid scavenger in acylation and silylation reactions where the nucleophilic addition of the amine to the carbonyl or silicon center would be a problematic side reaction.
Reductive Transformations of this compound
The tertiary amine functional group in this compound is in a reduced state and is generally inert to most reducing agents under standard conditions. It does not typically undergo reductive transformations.
However, derivatives of the amine can be reduced. For example, the N-oxide formed from its oxidation can be readily reduced back to the parent tertiary amine using common reducing agents like triphenylphosphine (B44618) or catalytic hydrogenation. This oxidation-reduction sequence can be useful in synthetic chemistry for protection or purification purposes.
Substitution Reaction Pathways
The primary substitution pathways involving this compound are those where it acts as a nucleophile or as a base to facilitate a substitution reaction.
As a Nucleophile : As detailed in section 3.2.1, the amine can participate in SN2 reactions with alkyl halides, leading to its quaternization. This is a direct substitution on the alkyl halide, where the amine is the incoming nucleophile.
As a Base : In elimination reactions, which often compete with substitution, the amine acts as a base to remove a proton, facilitating the formation of a double bond. In substitution reactions on other substrates (e.g., acylation of an alcohol with an acyl chloride), the amine's role is not as a direct participant in the substitution but as an auxiliary base to neutralize the acidic byproduct (HCl in this case), thereby driving the reaction to completion. Its non-nucleophilic nature is critical in these applications to avoid reacting with the electrophilic acyl chloride.
Direct substitution on the alkyl chains of the amine itself is chemically challenging and would require harsh conditions, likely involving radical mechanisms, which are outside the scope of typical transformations.
Stereochemical Control in Reactions Involving Chiral Centers Adjacent to Amine Functionality
This subsection would have ideally explored how the presence of a chiral center neighboring the nitrogen atom in this compound dictates the stereochemical course of reactions. Such studies are fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. However, the absence of published research on this specific molecule prevents a detailed, evidence-based discussion.
General principles of stereochemical control in reactions of chiral amines are well-established. Typically, the steric bulk and electronic nature of the substituents on the amine and the adjacent chiral center can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. Mechanistic investigations in such cases often involve spectroscopic analysis and computational modeling to elucidate the transition states that govern the stereochemical outcome.
Unfortunately, without specific experimental data or theoretical studies pertaining to this compound, any discussion would be purely speculative and would not adhere to the required standards of a scientifically accurate and authoritative article.
Further research is evidently needed in the scientific community to characterize the stereochemical behavior of this compound in chemical reactions. Such work would be necessary to generate the data required for a comprehensive analysis as outlined.
Computational and Theoretical Investigations of N Ethyl N,2 Dimethylpropan 1 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For a tertiary amine like N-ethyl-N,2-dimethylpropan-1-amine, the key feature is the nitrogen atom with its lone pair of electrons. This lone pair resides in a non-bonding molecular orbital, which is the Highest Occupied Molecular Orbital (HOMO). The energy of the HOMO is a critical factor in determining the molecule's nucleophilicity and its ability to participate in chemical reactions.
Molecular orbital (MO) theory describes the distribution of electrons in a molecule. In this compound, the molecular orbitals are formed from the combination of the atomic orbitals of carbon, nitrogen, and hydrogen. The HOMO is primarily composed of the nitrogen's p-orbital character, making it the most available for donation to an electrophile. The Lowest Unoccupied Molecular Orbital (LUMO) would be an anti-bonding orbital, and the energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The electron density distribution, which can be visualized through electron density maps, would show a high concentration of electron density around the nitrogen atom due to the lone pair. This region of high electron density is the most probable site for electrophilic attack.
To illustrate the typical electronic properties of a tertiary amine, the following table presents calculated molecular orbital energies for a representative simple tertiary amine, trimethylamine (B31210). These values are obtained through computational methods like Density Functional Theory (DFT).
| Molecular Orbital Properties of Trimethylamine (Illustrative) | |
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
Note: These values are for trimethylamine and serve as an illustrative example. The exact values for this compound would differ due to the different alkyl substituents.
Conformational Analysis and Energy Landscapes
The presence of multiple single bonds in this compound allows for a variety of spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.
For tertiary amines, the nitrogen atom and the three attached carbon atoms typically adopt a trigonal pyramidal geometry. The ethyl and isobutyl groups can rotate around the C-N and C-C single bonds, leading to a complex potential energy surface with multiple energy minima (stable conformers) and transition states.
Computational studies on similar molecules, such as triethylamine (B128534), have shown that the most stable conformer often adopts a propeller-like structure with C3 symmetry. rsc.org This arrangement minimizes steric hindrance between the bulky alkyl groups. For this compound, the different sizes of the ethyl and isobutyl groups would lead to a more complex conformational landscape without such high symmetry.
The energy landscape can be mapped by systematically rotating the dihedral angles of the key bonds and calculating the energy at each point. This allows for the identification of the global minimum energy conformer and other low-energy conformers that may be populated at room temperature.
The following table provides an illustrative example of the relative energies of different conformers for a generic trialkylamine.
| Conformational Analysis of a Generic Trialkylamine (Illustrative) | |
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum (Propeller-like) | 0.0 |
| Conformer 2 | 1.5 |
| Conformer 3 | 2.8 |
| Rotational Barrier (between conformers) | 3-5 |
Note: This table is a generalized representation. The actual energy values and number of conformers for this compound would require specific computational analysis.
Reactivity Descriptors and Prediction of Reaction Pathways
Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure and provide insights into the molecule's nucleophilicity, electrophilicity, and the regioselectivity of its reactions.
For a tertiary amine like this compound, the nitrogen lone pair makes it a potent nucleophile. Key reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron. A lower IP indicates greater nucleophilicity. This is related to the HOMO energy.
Electron Affinity (EA): The energy released when an electron is added.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (IP - EA) / 2. Softer molecules are generally more reactive.
Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. For a tertiary amine, the Fukui function for nucleophilic attack (f-) would be highest on the nitrogen atom.
These descriptors can be used to predict the pathways of various reactions. For example, in an acid-base reaction, the nitrogen atom is the clear site of protonation. In a reaction with an alkyl halide, the nitrogen will act as the nucleophile in an SN2 reaction. Computational modeling can be used to calculate the activation energies for different possible reaction pathways, thus predicting the most favorable one.
| Calculated Reactivity Descriptors for Triethylamine (Illustrative) | |
| Descriptor | Value |
| Ionization Potential | 7.5 eV |
| Chemical Hardness (η) | 3.8 eV |
| Nucleophilicity Index (N) | 3.9 eV |
Note: These values are for triethylamine and are intended to be illustrative. The values for this compound will be influenced by its specific alkyl groups.
Quantum Chemical Modeling of Bond Formation and Cleavage
Quantum chemical methods are powerful tools for studying the mechanisms of chemical reactions at the atomic level. This includes the modeling of bond formation and cleavage processes, which are central to the reactivity of this compound.
For instance, the protonation of the amine involves the formation of a new N-H bond. Computational models can calculate the geometry of the transition state and the activation energy for this process. Similarly, in reactions where the amine acts as a nucleophile, such as in alkylation reactions, the formation of a new C-N bond can be modeled.
Bond dissociation energy (BDE) is a key parameter that can be calculated to understand bond strength. For a tertiary amine, the C-N and C-H bonds are of particular interest. The cleavage of a C-H bond adjacent to the nitrogen atom can lead to the formation of a radical, and the stability of this radical influences the BDE. Computational studies on alkylamines have shown that the C-H bond dissociation energies are influenced by the substitution pattern, although the effect of increasing alkylation on radical stabilization energy is less than previously thought. canada.ca
The following table presents calculated bond dissociation energies for some bonds in trimethylamine, which can serve as a reference.
| Calculated Bond Dissociation Energies for Trimethylamine (Illustrative) | |
| Bond | BDE (kcal/mol) |
| C-H | 96 |
| C-N | 82 |
| N-O (in Trimethylamine N-oxide) | 56.7 ± 0.9 |
Note: These are representative values for trimethylamine and its N-oxide. wayne.edu The BDEs for this compound would vary based on its structure.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. Computational models can account for solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, increasing the polarity of the solvent would be expected to stabilize more polar conformers.
Explicit solvent models involve including a number of solvent molecules in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In protic solvents like water or alcohols, the nitrogen lone pair of the amine can act as a hydrogen bond acceptor, which can influence both its conformation and reactivity. Studies on other amines have shown that solvent can significantly alter conformational equilibria. nih.govchemrxiv.org
The reactivity of the amine can also be affected by the solvent. For example, the rate of an SN2 reaction where the amine is the nucleophile can be highly dependent on the solvent's ability to solvate the reactants and the transition state. Computational studies can help to elucidate these solvent effects by calculating reaction profiles in different solvent environments.
| Illustrative Solvent Effects on a Tertiary Amine | |
| Property | Effect of Increasing Solvent Polarity |
| Dipole Moment | Increases |
| Energy of Polar Conformers | Decreases (stabilized) |
| Nucleophilicity | Can be modulated by specific solvent interactions |
Derivatives and Analogues of N Ethyl N,2 Dimethylpropan 1 Amine: Synthesis and Structural Characterization
Synthesis of Variously N-Substituted Propan-1-amine Derivatives
The synthesis of N-substituted propan-1-amine derivatives can be achieved through several established synthetic routes. One of the most versatile methods is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of analogues of N-ethyl-N,2-dimethylpropan-1-amine, one could start with isobutyraldehyde (B47883) (2-methylpropanal) and react it with a variety of secondary amines. ncert.nic.in
Another key method is the direct N-alkylation of a precursor amine. For instance, N,2-dimethylpropan-1-amine could be synthesized first and then reacted with various alkyl halides to introduce different substituents on the nitrogen atom. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge. jocpr.com
The choice of synthetic route allows for the creation of a diverse library of compounds where the electronic and steric properties of the N-substituents are systematically varied. These modifications are crucial for tuning the chemical properties of the final molecule.
Interactive Table 1: Synthesis of N-Substituted Propan-1-amine Derivatives
| Precursor 1 (Carbonyl) | Precursor 2 (Amine) | Product | Synthetic Method |
| Isobutyraldehyde | N-ethyl-N-methylamine | This compound | Reductive Amination |
| Isobutyraldehyde | Diethylamine | N,N-diethyl-2-methylpropan-1-amine | Reductive Amination |
| Isobutyraldehyde | N-methyl-N-propylamine | N-methyl-N-propyl-2-methylpropan-1-amine | Reductive Amination |
| 2-Methylpropan-1-amine | Acetaldehyde (B116499) | N-ethyl-2-methylpropan-1-amine (secondary) | Reductive Amination |
| N-ethyl-2-methylpropan-1-amine | Iodomethane | This compound | N-Alkylation |
Preparation of Quaternary Ammonium Salts derived from this compound
Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four organic groups. They are synthesized from tertiary amines through a process called quaternization. The most common method is the Menschutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. msu.edu
This compound, being a tertiary amine, readily undergoes this SN2 reaction. The reaction rate and yield can be influenced by the nature of the alkyl halide (with reactivity typically following I > Br > Cl) and the solvent used. The resulting quaternary ammonium salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The bulky isobutyl group in this compound can influence the properties of the resulting salt.
Interactive Table 2: Preparation of Quaternary Ammonium Salts
| Tertiary Amine | Alkylating Agent | Quaternary Ammonium Salt | Anion |
| This compound | Iodomethane | N-ethyl-N,N,2-tetramethylpropan-1-aminium | Iodide |
| This compound | Benzyl bromide | N-benzyl-N-ethyl-N,2-dimethylpropan-1-aminium | Bromide |
| This compound | Ethyl sulfate | N,N-diethyl-N,2-dimethylpropan-1-aminium | Ethyl sulfate |
| This compound | Allyl chloride | N-allyl-N-ethyl-N,2-dimethylpropan-1-aminium | Chloride |
Structural Modifications on the Propan-1-amine Backbone
Modifying the carbon backbone of the propan-1-amine structure allows for the exploration of how changes in steric bulk and chain length affect the molecule's properties. Instead of the isobutyl group (2-methylpropyl) derived from isobutyraldehyde, different structural isomers or homologues can be synthesized.
Interactive Table 3: Examples of Propan-1-amine Backbone Modifications
| Starting Aldehyde | Amine | Resulting Amine Backbone | Product Name |
| Butanal | N-ethyl-N-methylamine | n-butyl | N-ethyl-N-methylbutan-1-amine |
| Pentanal | N-ethyl-N-methylamine | n-pentyl | N-ethyl-N-methylpentan-1-amine |
| 3-Methylbutanal | N-ethyl-N-methylamine | isopentyl (3-methylbutyl) | N-ethyl-N,3-dimethylbutan-1-amine |
| 2,2-Dimethylpropanal | N-ethyl-N-methylamine | neopentyl (2,2-dimethylpropyl) | N-ethyl-N,2,2-trimethylpropan-1-amine |
Comparative Analysis of Reactivity and Stability in Analogues
The structural variations detailed in the preceding sections have a profound effect on the reactivity and stability of the resulting amine analogues.
Reactivity: The primary chemical reactivity of tertiary amines is their nucleophilicity and basicity, centered on the lone pair of electrons on the nitrogen atom.
Steric Hindrance: Increasing the size of the substituents on the nitrogen atom or on the alpha- and beta-carbons of the backbone generally decreases the amine's nucleophilicity. rsc.org For example, an analogue like N-ethyl-N,2,2-trimethylpropan-1-amine (with a neopentyl group) would be expected to be less reactive in SN2 reactions (like quaternization) than N-ethyl-N-methylbutan-1-amine (with a linear butyl group) due to increased steric congestion around the nitrogen. acs.org
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the carbon backbone can modulate the basicity of the amine, though the effect is generally less pronounced than direct substitution on an aromatic ring.
Stability: The stability of these amines and their quaternary salts is also a key consideration.
Thermal Stability: Highly branched tertiary amines can be susceptible to Hofmann-like elimination reactions at elevated temperatures, yielding an alkene and a secondary amine. acs.org The specific structure of the alkyl groups determines the feasibility of this pathway.
Quaternary Salt Stability: The stability of the corresponding quaternary ammonium salts is influenced by the counter-ion and the steric bulk around the cationic nitrogen. acs.org Bulky substituents can sterically protect the positive charge and may hinder decomposition pathways like the Hofmann elimination, which requires a base to access a beta-hydrogen. This can lead to increased thermal stability of the salt.
Role of N Ethyl N,2 Dimethylpropan 1 Amine in Advanced Organic Synthesis
Strategic Application as a Building Block in Complex Molecule Construction
The utility of N-ethyl-N,2-dimethylpropan-1-amine as a foundational unit for the assembly of more complex molecular architectures remains a subject of theoretical exploration rather than established practice. In principle, the amine functionality serves as a handle for a variety of chemical modifications.
Tertiary amines are known to undergo a range of reactions, including quaternization, oxidation to amine oxides, and participation in certain carbon-carbon bond-forming reactions. The specific steric hindrance provided by the N-ethyl and N,2-dimethylpropyl groups could be leveraged to direct the outcome of these reactions, potentially leading to the stereoselective synthesis of complex targets. For instance, its incorporation could be envisioned in the synthesis of novel ligands for catalysis or as a key fragment in the assembly of biologically active compounds. However, a lack of specific examples in the literature precludes a detailed discussion of its practical application in this context.
Intermediacy in the Synthesis of Diverse Organic Scaffolds
The potential for this compound to serve as a transient species in the formation of various organic frameworks is an area ripe for investigation. While direct evidence is scarce, the reactivity of similar tertiary amines suggests plausible pathways.
For example, tertiary amines can be precursors to enamines or can be involved in elimination reactions to generate alkenes, which are themselves versatile synthetic intermediates. The specific substitution pattern of this compound could influence the regioselectivity of such transformations. The table below outlines hypothetical transformations where this amine could act as an intermediate.
| Starting Material | Reagent | Potential Intermediate | Resulting Scaffold |
| A ketone/aldehyde | This compound | Enamine | α-Functionalized carbonyl compound |
| An alkyl halide | This compound (as a base) | Alkene | Substituted alkene |
This table is based on theoretical applications and not on documented experimental findings.
Participation in Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient strategy in organic synthesis. The inclusion of tertiary amines in MCRs is well-established, often acting as bases or nucleophilic catalysts.
While no specific MCRs involving this compound have been reported, its basicity and nucleophilicity suggest it could potentially participate in well-known MCRs such as the Mannich reaction or the Ugi reaction, albeit with modifications to the standard protocols to accommodate its specific steric and electronic nature. Its role would likely be to activate substrates or to be incorporated into the final product, leading to novel molecular scaffolds. Further research is necessary to validate these theoretical applications.
Development of Reaction Databases Featuring Amine Transformations
Comprehensive reaction databases are crucial tools for modern chemists, enabling the rapid search and retrieval of chemical information. These databases, such as the Open Reaction Database, are continuously expanding to include a wider array of reactants, products, and reaction conditions.
Currently, a specific entry or a significant number of reactions featuring this compound are not prominent in major chemical reaction databases. The inclusion of this and other less common amines in such databases would be invaluable for predicting their reactivity and for planning novel synthetic routes. As new reactions are discovered and characterized, the systematic deposition of this data will be essential for unlocking the full synthetic potential of a broader range of chemical building blocks.
Analytical Methodologies for the Characterization of N Ethyl N,2 Dimethylpropan 1 Amine
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-ethyl-N,2-dimethylpropan-1-amine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. pressbooks.pubopenstax.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location within the structure.
N-ethyl group: The protons of the ethyl group attached to the nitrogen atom will appear as two distinct signals. The methylene (B1212753) protons (-CH₂-) will likely resonate as a quartet, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet, resulting from coupling with the neighboring methylene protons.
N-methyl group: The protons of the methyl group directly bonded to the nitrogen atom will produce a singlet, as there are no adjacent protons to cause splitting.
Isobutyl group: The methylene protons (-CH₂-) attached to the nitrogen and the isobutyl group will likely appear as a doublet. The methine proton (-CH-) of the isobutyl group will be a multiplet due to coupling with the adjacent methylene and methyl protons. The two methyl groups of the isobutyl moiety are diastereotopic and therefore may exhibit slightly different chemical shifts, each appearing as a doublet due to coupling with the methine proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.1 | Triplet |
| Isobutyl -C(CH₃)₂ | ~0.9 | Doublet |
| N-Methyl -CH₃ | ~2.2 | Singlet |
| Ethyl -CH₂- | ~2.4 | Quartet |
| Isobutyl -CH₂- | ~2.1 | Doublet |
| Isobutyl -CH- | ~1.8 | Multiplet |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities for this compound. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. docbrown.info
The spectrum is expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule, with the two methyl carbons of the isobutyl group being equivalent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~12-16 |
| Isobutyl -C(CH₃)₂ | ~20-25 |
| Isobutyl -CH- | ~25-30 |
| N-Methyl -CH₃ | ~40-45 |
| Ethyl -CH₂- | ~50-55 |
| Isobutyl -CH₂- | ~65-70 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. openstax.org For this compound, MS analysis would provide crucial data for its identification.
The molecular formula of this compound is C₇H₁₇N. nih.gov The presence of a single nitrogen atom dictates that the compound will have an odd nominal molecular weight, a principle known as the Nitrogen Rule . pressbooks.pubopenstax.org The calculated monoisotopic mass is approximately 115.136 g/mol . chemspider.com
In the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For aliphatic amines, a common fragmentation pathway is α-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. openstax.org
For this compound, two primary α-cleavage pathways are possible:
Cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) is less likely. A more probable fragmentation is the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion.
Cleavage of the isobutyl group, specifically the bond between the methylene carbon and the isopropyl moiety, would result in the loss of an isopropyl radical (•CH(CH₃)₂).
Predicted Mass Spectrometry Fragmentation
| Fragment Ion | m/z (mass-to-charge ratio) | Origin |
| [M]⁺ | 115 | Molecular Ion |
| [M - CH₃]⁺ | 100 | Loss of a methyl radical |
| [M - C₃H₇]⁺ | 72 | α-cleavage, loss of an isopropyl radical |
| [M - C₄H₉]⁺ | 58 | α-cleavage, loss of an isobutyl radical |
Table 3: Predicted major fragment ions for this compound in a mass spectrum. The relative intensities of these peaks can provide further structural confirmation.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
Gas Chromatography (GC): Given that this compound is a relatively volatile compound, GC is a suitable method for its analysis. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. A single, sharp peak in the chromatogram would indicate a high degree of purity. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound as it elutes from the column. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile amines, HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex mixtures. uzh.ch In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid stationary phase. Separation is achieved based on the compound's interaction with the stationary phase. For a basic compound like this compound, reversed-phase HPLC with an acidic mobile phase to protonate the amine and improve peak shape is a common approach. A detector, such as a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS), is used to detect the compound as it elutes from the column. acs.org
Advanced Spectroscopic and Diffraction Methods
Beyond the standard analytical techniques, advanced methods can provide even more detailed structural and electronic information about this compound.
Infrared (IR) Spectroscopy: While NMR provides the carbon-hydrogen framework, IR spectroscopy can confirm the presence of specific functional groups. openstax.org For this compound, a tertiary amine, the most notable feature in its IR spectrum would be the absence of N-H stretching bands that are characteristic of primary and secondary amines (typically found in the 3300-3500 cm⁻¹ region). pressbooks.pubopenstax.org However, C-N stretching absorptions for aliphatic amines are expected in the 1000 to 1250 cm⁻¹ region. libretexts.org
X-ray Crystallography: For a definitive three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard. excillum.comrigaku.comnumberanalytics.comuq.edu.au This technique requires the compound to be in a crystalline form. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, providing highly accurate bond lengths and angles. iastate.edu This would unambiguously confirm the connectivity and stereochemistry of this compound.
Patent Landscape and Industrial Relevance of N Ethyl N,2 Dimethylpropan 1 Amine
Trends in Patenting of N-ethyl-N,2-dimethylpropan-1-amine Synthetic Processes
Direct patenting trends for the synthesis of this compound are not extensively documented in publicly accessible literature. However, the existence of patents for this chemical structure is confirmed. The PubChem database lists patents associated with the compound, identified by its CAS number 60247-14-5. nih.gov These patents can be accessed through platforms like WIPO PATENTSCOPE, though a detailed trend analysis requires deeper investigation of specific patent documents, which often focus on novel synthetic routes, purification methods, or specific applications that may not be widely publicized. nih.gov General trends in amine synthesis suggest that patent activity would likely focus on processes that offer higher purity, improved yield, greater efficiency, or more environmentally benign methodologies.
Innovations in Chemical Production Methodologies Featuring the Compound
While specific industrial production methodologies for this compound are not detailed in available research, innovations in the broader field of tertiary amine synthesis are highly relevant. The synthesis of amines is a fundamental aspect of the chemical industry. researchgate.net Modern advancements are moving away from traditional methods that may require harsh conditions or produce significant by-products. hovione.com
Key innovations applicable to tertiary amine production include:
Advanced Catalysis : The use of transition metal catalysts, including rhodium, ruthenium, palladium, and copper, is a cornerstone of modern amine synthesis. google.comgoogle.comacs.org Patents frequently describe processes for preparing tertiary amines by reacting aldehydes or ketones with secondary amines in the presence of hydrogen and a catalyst. google.com For instance, reductive amination of carbonyl compounds is a widely accepted and efficient method for amine synthesis. mdpi.com
Biocatalysis : A significant innovation is the use of enzymes, such as transaminases (TAs), for the asymmetric synthesis of chiral amines from prochiral ketones. hovione.comnih.gov This approach is lauded for being a greener alternative, operating under mild conditions. hovione.com While often focused on chiral primary amines, the principles of biocatalysis are increasingly being adapted for a wider range of amine products. nih.gov
Novel Reaction Pathways : Researchers have developed new strategies like the 'carbonyl alkylative amination', a metal-free process that couples aldehydes, secondary amines, and alkyl halides using visible light and a silane (B1218182) reducing agent to form tertiary amines. nih.gov Such modular transformations offer flexibility for creating complex amine structures. nih.gov
These innovative methodologies, while not explicitly documented for this compound, represent the technological frontier for the production of similar tertiary amines.
Broader Patent Activity for Tertiary Amines in Organic Synthesis
The patent landscape for tertiary amines is active, reflecting their importance as intermediates in pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.netgoogle.com Patents in this area generally cover synthetic methods, catalysts, and purification processes.
A review of patent literature reveals several key areas of focus:
Catalytic Reductive Amination : Numerous patents describe the synthesis of tertiary amines via the reaction of an aldehyde or ketone with a secondary amine over a hydrogenation catalyst. U.S. Patent 4,442,306, for example, discusses the preparation of tertiary amines by alkylating a secondary amine with an alcohol over hydrogenation/dehydrogenation catalysts. google.com Another patent, US4207260A, details a process using rhodium- or ruthenium-containing catalysts for reacting an aldehyde, hydrogen, and a nitrogen-containing compound. google.com
High-Purity Synthesis : Industrial applications often demand high-purity amines. Patents such as US8420864B2 describe processes for preparing N-ethylmethylamine to a purity of over 99.8% through specific reaction conditions and purification by fractional distillation. google.com This highlights the industrial drive for processes that minimize impurities.
Specific Amine Production : Patents are often filed for the efficient production of a specific, commercially valuable amine. For instance, EP0024225A1 provides a process for the preparation of dimethylethylamine from ethanol (B145695) and dimethylamine (B145610) in the gas phase over a catalyst. google.com
Regulatory Frameworks Pertaining to Industrial Chemical Production of Amine Compounds
The industrial production of amine compounds is governed by a complex web of regulations designed to ensure safety, health, and environmental protection. diplomatacomercial.com Companies must navigate these frameworks to maintain compliance and market access. diplomatacomercial.comprescouter.com
Key global regulatory bodies and frameworks include:
In the United States :
Environmental Protection Agency (EPA) : Under the Toxic Substances Control Act (TSCA), the EPA assesses and regulates chemical substances, including amines, to evaluate potential risks before they enter the market. diplomatacomercial.com
Occupational Safety and Health Administration (OSHA) : OSHA sets standards to protect workers from exposure to hazardous chemicals, including many amines, by establishing permissible exposure limits and requiring clear hazard communication and safety data sheets (SDS). diplomatacomercial.comdiplomatacomercial.com
In Europe :
European Chemicals Agency (ECHA) : ECHA manages the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. diplomatacomercial.com Manufacturers and importers of amines must register them with ECHA, providing data on their properties and risks. diplomatacomercial.com ECHA may propose restrictions on substances with confirmed hazards, such as the 2025 proposal to assess amine-terminated aliphatic ethers for reproductive toxicity and endocrine-disrupting properties. useforesight.io
Regulation (EC) No 1935/2004 & (EU) No 10/2011 : These regulations are specific to food contact materials. They place strict limits on the migration of substances, including certain primary aromatic amines (PAAs), from plastic packaging into food, reflecting concerns about their carcinogenic potential. intertek.com
Compliance with these frameworks necessitates rigorous testing, accurate labeling, and the provision of comprehensive Safety Data Sheets (SDS) to all downstream users. diplomatacomercial.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
